N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide
Description
N-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide is a synthetic small molecule characterized by a benzamide backbone substituted with chloro and fluoro groups at positions 2 and 6, respectively. The benzo[d]oxazole group is a critical pharmacophore, as seen in intermediates from synthetic studies , and its presence in related compounds highlights its relevance in medicinal chemistry.
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-2-chloro-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O2/c21-14-4-3-5-15(22)18(14)19(26)23-12-13-8-10-25(11-9-13)20-24-16-6-1-2-7-17(16)27-20/h1-7,13H,8-12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTHUYFVNLEIQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=CC=C2Cl)F)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzo[d]oxazole moiety, which is achieved by reacting 2-aminophenol with potassium hydroxide and carbon disulfide to form benzo[d]oxazole-2-thiol . This intermediate is then reacted with a piperidine derivative under appropriate conditions to form the desired piperidinylmethyl benzo[d]oxazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzo[d]oxazole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chloro and fluoro groups on the benzamide ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[d]oxazole oxides, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets. The benzo[d]oxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The piperidine ring may enhance the compound’s binding affinity and selectivity for these targets . The exact pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related molecules, focusing on molecular features, physicochemical properties, and biological activities.
Structural Analogues with Heterocyclic Modifications
Compound A : 2-Chloro-6-fluoro-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzamide (CAS: 1234952-61-4)
- Key Differences : Replaces the benzo[d]oxazole with a 4-methyl-1,2,3-thiadiazole-5-carbonyl group.
- Molecular Formula : C₁₇H₁₈ClFN₄O₂S (vs. C₂₀H₁₈ClFN₃O₃ for the target compound).
- No direct activity data are available, but sulfur-containing heterocycles often enhance bioavailability .
Compound B : KRC-108 (3-(Benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine)
- Key Differences : Retains the benzo[d]oxazole-piperidine motif but incorporates a pyrazole-pyridine scaffold.
- Activity : A TrkA kinase inhibitor (IC₅₀ = 12 nM), demonstrating the importance of the benzo[d]oxazole-piperidine core in kinase targeting .
Benzamide Derivatives with Piperidine Linkers
Compound C : 4-Chloro-N-(2-{4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)-N-[(furan-2-yl)methyl]benzamide
- Key Differences : Substitutes the benzo[d]oxazole with a pyridazin-piperazine group and furan-methyl chain.
- Impact : The pyridazine moiety may enhance π-π stacking in receptor binding, while the furan group could influence metabolic pathways .
Compound D : N-[2-Chloro-5-(1-{3-[4-(6-Chloro-3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl}-6-oxo-1,6-dihydropyrimidin-5-yl)benzyl]-4-fluorobenzamide
- Key Differences : Features a benzimidazole-piperidine unit and a pyrimidine scaffold.
- Activity : Likely targets nucleotide-binding domains due to the pyrimidine core, contrasting with the benzo[d]oxazole’s kinase affinity .
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | Compound A (Thiadiazole) | KRC-108 (Pyrazole-Pyridine) |
|---|---|---|---|
| Molecular Weight | ~420 (estimated) | 396.9 | 429.5 |
| Heterocycle | Benzo[d]oxazole | Thiadiazole | Benzo[d]oxazole |
| LogP (Predicted) | ~3.5 (moderate lipophilicity) | ~3.8 | ~3.2 |
| Target | Kinase (hypothesized) | Undefined | TrkA kinase |
Research Findings and Implications
- Benzo[d]oxazole as a Pharmacophore : The benzo[d]oxazole group in the target compound and KRC-108 is critical for kinase inhibition, likely through hydrophobic interactions and hydrogen bonding with ATP-binding pockets .
- Heterocyclic Substitutions : Replacing benzo[d]oxazole with thiadiazole (Compound A) or pyridazine (Compound C) alters electronic properties and target specificity. For example, sulfur in thiadiazole may improve membrane permeability but reduce kinase affinity compared to benzo[d]oxazole .
- Piperidine Flexibility : The piperidine linker in all compounds enhances conformational adaptability, aiding in target engagement. Methylation or acylation (e.g., thiadiazole-5-carbonyl in Compound A) modulates steric effects .
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide is a complex organic compound known for its diverse biological activities. This article delves into its pharmacological properties, potential therapeutic applications, and the underlying mechanisms of action based on current research findings.
Structural Overview
The compound features a unique structural framework that incorporates elements of both benzo[d]oxazole and piperidine, which are significant in medicinal chemistry due to their various biological interactions. The presence of chlorine and fluorine substituents on the benzamide moiety likely enhances its pharmacological profile.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . It has been studied for its ability to inhibit quorum sensing pathways in bacteria, which are essential for bacterial communication and virulence. This inhibition leads to reduced pathogenicity, making it a candidate for developing new antimicrobial therapies.
Anti-inflammatory Effects
The compound also shows potential as an anti-inflammatory agent . Its structural components may interact with various enzymes involved in inflammatory pathways, though specific mechanisms remain to be fully elucidated.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other related compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(6-chlorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide | Chlorine substitution | Antimicrobial activity |
| N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides | Piperidine moiety | Anti-cancer properties |
| 6-(pyrrolidin-1-yloxy)benzothiazole | Pyrrolidine substitution | Neuroprotective effects |
This table illustrates how the unique combination of structural features in this compound may enhance its biological interactions compared to other derivatives lacking such complexity.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound against various bacterial strains. For instance, molecular docking studies revealed promising binding affinities with specific bacterial targets, indicating its potential as a lead compound for further development in antimicrobial therapies .
Additionally, computational studies have shown that derivatives similar to this compound possess significant antibacterial activity against multiple strains, reinforcing the importance of structure in determining biological efficacy .
Q & A
Q. What synthetic strategies are recommended for synthesizing N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide, and how can structural fidelity be ensured?
- Methodological Answer : A multi-step approach is typically employed:
- Step 1 : Functionalize the piperidine ring by reacting 2-chlorobenzo[d]oxazole with tert-butyl methyl(piperidin-4-yl)carbamate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzoxazole moiety .
- Step 2 : Deprotect the tert-butyl group and perform reductive amination to attach the methylbenzamide group.
- Step 3 : Introduce the 2-chloro-6-fluorobenzoyl group via coupling reactions (e.g., EDC/HOBt in DCM).
- Quality Control : Use LC-MS for intermediate tracking and NMR (¹H/¹³C) for final structural validation. Purity ≥95% is achievable via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) to confirm substituent integration (e.g., piperidine CH₂ at δ 2.8–3.2 ppm, benzoxazole protons at δ 7.3–8.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for purity assessment .
Q. What are the recommended safety protocols for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to acute toxicity (GHS Category 4) and skin irritation risks .
- Ventilation : Use fume hoods to avoid aerosol formation during synthesis.
- Waste Disposal : Neutralize acidic/basic residues before transferring to hazardous waste containers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final coupling step?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane (DCM) for solubility and reactivity.
- Catalyst Optimization : Compare EDC/HOBt with DCC/DMAP for amide bond formation.
- Temperature Control : Reflux in DMF (110°C) may enhance coupling efficiency vs. room temperature .
- Monitoring : Use TLC (silica gel, UV detection) to track reaction progress and adjust stoichiometry (1.2–1.5 eq. of benzoyl chloride) .
Q. How should contradictory data in biological assays (e.g., kinase inhibition) be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate binding affinity using both fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out false positives .
- Crystallography : Co-crystallize the compound with TrkA kinase (PDB ID: 4AOJ) to confirm binding mode vs. computational docking predictions .
- Cellular Context : Repeat assays in isogenic cell lines (e.g., TrkA-overexpressing vs. knockout) to assess specificity .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with TrkA kinase (PDB: 4AOJ) to model binding poses. Focus on hydrogen bonds with Asp 668 and hydrophobic interactions with Leu 567 .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the piperidine-benzoxazole hinge region .
- QSAR Models : Train models using pyrimidine/benzamide derivatives (e.g., BMS-354825) to correlate substituent electronegativity (Cl/F) with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
